molecular formula C7H9BrClNO B3028274 2-(Aminomethyl)-4-bromophenol hydrochloride CAS No. 1803612-14-7

2-(Aminomethyl)-4-bromophenol hydrochloride

Cat. No.: B3028274
CAS No.: 1803612-14-7
M. Wt: 238.51
InChI Key: OKFKBSXEQHOIQQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-bromophenol hydrochloride is an organic compound with a bromine atom attached to the benzene ring and an aminomethyl group at the ortho position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-bromophenol hydrochloride typically involves the bromination of phenol followed by the introduction of the aminomethyl group. One common method is the bromination of phenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromophenol is then subjected to a Mannich reaction with formaldehyde and a primary or secondary amine to introduce the aminomethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-bromophenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: 2-(Aminomethyl)-4-bromobenzaldehyde.

    Reduction: 2-(Aminomethyl)phenol.

    Substitution: 2-(Aminomethyl)-4-methoxyphenol.

Scientific Research Applications

2-(Aminomethyl)-4-bromophenol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-4-chlorophenol hydrochloride
  • 2-(Aminomethyl)-4-fluorophenol hydrochloride
  • 2-(Aminomethyl)-4-iodophenol hydrochloride

Uniqueness

2-(Aminomethyl)-4-bromophenol hydrochloride is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

2-(aminomethyl)-4-bromophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3,10H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFKBSXEQHOIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803612-14-7
Record name Phenol, 2-(aminomethyl)-4-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803612-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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